Phenyl 2-(bromomethyl)benzoate
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Overview
Description
Phenyl 2-(bromomethyl)benzoate: is an organic compound with the molecular formula C14H11BrO2 It is a derivative of benzoic acid and features a bromomethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-(bromomethyl)benzoate can be synthesized through several methods. One common approach involves the bromination of phenylmethyl benzoate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding benzoic acid derivatives or reduced to yield different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used for substitution reactions.
Major Products Formed:
Scientific Research Applications
Phenyl 2-(bromomethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of phenyl 2-(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The compound can interact with molecular targets through these reactions, leading to the formation of new chemical bonds and functional groups .
Comparison with Similar Compounds
- Phenyl 2-(chloromethyl)benzoate
- Phenyl 2-(iodomethyl)benzoate
- Phenyl 2-(methyl)benzoate
Comparison: Phenyl 2-(bromomethyl)benzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and methyl counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
CAS No. |
34124-08-8 |
---|---|
Molecular Formula |
C14H11BrO2 |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
phenyl 2-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H11BrO2/c15-10-11-6-4-5-9-13(11)14(16)17-12-7-2-1-3-8-12/h1-9H,10H2 |
InChI Key |
KODKOUVFNUHCES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2CBr |
Origin of Product |
United States |
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